N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRKHOKDNJOMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-aminonitriles with carbon disulfide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The final step involves coupling the thiazole, pyrrolidine, and thiophene rings to form the desired compound. This can be achieved through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide.
Case Studies
- Pancreatic Cancer : A study indicated that the compound significantly inhibited cell growth in pancreatic cancer models, suggesting its potential as a lead compound for further drug development.
- Colon Carcinoma : Another investigation demonstrated that derivatives of thiazole exhibited remarkable activity against colon carcinoma cell lines, underscoring the importance of structural modifications in enhancing efficacy .
Anticonvulsant Properties
This compound has also been evaluated for its anticonvulsant properties.
Efficacy and Safety
Research indicates that compounds containing thiazole and pyrrolidine moieties show significant anticonvulsant activity in various animal models. For instance, one study reported that a related thiazole-integrated pyrrolidine derivative demonstrated a median effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide .
Antimicrobial Activity
In addition to its anticancer and anticonvulsant properties, this compound exhibits antimicrobial activity.
Spectrum of Activity
Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacterial strains. The presence of the thiazole ring is crucial for enhancing the antimicrobial properties.
Notable Findings
A recent evaluation found that compounds similar to this compound displayed variable activity against several bacterial strains, indicating its potential as an antimicrobial agent in drug discovery.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may modulate voltage-dependent sodium and calcium channels, enhance GABA-mediated effects, or inhibit synaptic excitation mediated by ionotropic glutamate receptors .
Comparison with Similar Compounds
Similar Compounds
1-(thiazol-2-yl)pyrrolidin-2-one: This compound has a similar structure but lacks the thiophene ring.
2-(thiazol-2-yl)isoindoline-1,3-dione: This compound has a similar thiazole ring but different ring systems.
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide is unique due to its combination of thiazole, pyrrolidine, and thiophene rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole ring : Contributes to the compound's biological activity.
- Pyrrolidine moiety : Enhances interaction with biological targets.
- Thiophene group : Known for its role in various pharmacological activities.
The molecular formula of this compound is with a molecular weight of 279.4 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of pancreatic cancer cells, indicating its effectiveness against specific cancer types .
Key Findings :
- Mechanism : The compound may suppress pathways involved in cell proliferation and survival, particularly through the inhibition of VEGFR-2/PI3K/Akt signaling pathways .
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| This compound | 1.61 ± 1.92 | Pancreatic Cancer |
| Doxorubicin | < 1.0 | Various |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties, showing variable activity against both Gram-positive and Gram-negative bacterial strains .
Research Insights :
- Activity Spectrum : The compound's thiazole and thiophene moieties are critical for its antimicrobial efficacy.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Variable |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to the specific arrangement of its functional groups. Studies suggest that modifications to the thiazole and pyrrolidine components can significantly enhance its pharmacological properties.
Important Structural Features:
- Electron-donating groups : Enhance cytotoxic activity.
- Hydrophobic interactions : Important for binding with target proteins.
Study on Anticonvulsant Properties
A study investigated the anticonvulsant potential of thiazole-integrated pyrrolidine derivatives, including N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene derivatives. The results indicated promising anticonvulsant activity comparable to established medications .
Comparative Analysis
A comparative analysis with other thiazole-containing compounds revealed that N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene derivatives exhibited superior activity against certain cancer cell lines when compared to traditional chemotherapeutics.
Q & A
Q. What are the key synthetic challenges and optimization strategies for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide?
The synthesis of this compound involves coupling heterocyclic moieties (thiazole, pyrrolidine, and thiophene) via multistep reactions. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns during thiazole ring formation (e.g., avoiding isomerization) .
- Yield Optimization : Adjusting reaction conditions (e.g., using DMF or ethanol as solvents, temperatures between 60–80°C) to minimize side products .
- Purification : Employing column chromatography or recrystallization to isolate high-purity products, verified by HPLC (>95% purity) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Q. What preliminary biological screening approaches are recommended for this compound?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility Testing : Use of DMSO/PBS mixtures to determine solubility thresholds for in vitro studies .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s biological activity?
- Electron-Withdrawing Groups (EWGs) : Substituents like halogens (e.g., Cl) on the thiophene ring enhance antimicrobial activity by increasing electrophilicity and target binding .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups on the pyrrolidine ring improve solubility but may reduce reactivity in hydrophobic binding pockets .
- SAR Studies : Systematic substitution at the pyrrolidine C3 position (e.g., methyl, hydroxyl) can reveal optimal steric and electronic profiles for target engagement .
Q. What mechanistic hypotheses explain its potential antitumor activity?
- Apoptosis Induction : Similar thiophene-carboxamide derivatives activate caspase-3/7 pathways in cancer cells, confirmed via flow cytometry and Western blotting .
- Kinase Inhibition : Molecular docking predicts interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR), validated by enzymatic inhibition assays .
- Oxidative Stress : ROS generation in cancer cells can be quantified using DCFH-DA probes .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability : Evaluate compound degradation in cell media using LC-MS to rule out false negatives .
- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR screening to identify unintended targets .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole Formation | DMF, 80°C, 12 h | 65 | 90 | |
| Carboxamide Coupling | Ethanol, RT, 6 h | 78 | 95 | |
| Final Purification | Column Chromatography (EtOAc) | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
